molecular formula C10H8N2O2S B14085558 N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

Cat. No.: B14085558
M. Wt: 220.25 g/mol
InChI Key: IWJVWMRNUZDTCR-UHFFFAOYSA-N
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Description

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide is an organic compound belonging to the class of benzothiazines These compounds are characterized by a benzene ring fused to a thiazine ring, which contains nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a base such as sodium hydroxide and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-oxo-1,3-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-oxo-1,3-benzothiazin-2-yl)benzamide: This compound has a benzamide group instead of an acetamide group.

    2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-hydroxyacetamide: This compound has a hydroxyacetamide group.

Uniqueness

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

N-(4-oxo-1,3-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C10H8N2O2S/c1-6(13)11-10-12-9(14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,11,12,13,14)

InChI Key

IWJVWMRNUZDTCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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